4-methoxy-2-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-methoxy-2-methyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S2/c1-15-12-17(24-2)5-6-19(15)26(22,23)20-13-16-7-9-21(10-8-16)14-18-4-3-11-25-18/h3-6,11-12,16,20H,7-10,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPXFKMUZOSUOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-2-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a sulfonamide group, which is known for its diverse pharmacological properties, including antibacterial and antitumor effects. The unique structural components, including the piperidine and thiophene moieties, suggest a multifaceted mechanism of action that could be beneficial in various therapeutic contexts.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes:
- Methoxy group : Enhances lipophilicity and may affect receptor binding.
- Methyl group : Potentially influences the electronic properties of the molecule.
- Piperidine ring : Known for its role in modulating neurotransmitter systems.
- Thiophene moiety : Contributes to the compound's interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of piperidine have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of apoptotic proteins and cell cycle regulators .
Table 1: Summary of Anticancer Activity in Similar Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | FaDu (hypopharyngeal) | 10 | Apoptosis induction |
| Compound B | MCF-7 (breast) | 15 | Cell cycle arrest |
| Compound C | A549 (lung) | 20 | Inhibition of proliferation |
Cholinesterase Inhibition
Another significant aspect of this compound's biological activity is its potential as a cholinesterase inhibitor. Piperidine derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases like Alzheimer's. Studies suggest that compounds with a piperidine structure can effectively inhibit these enzymes, thereby increasing acetylcholine levels and improving cognitive function .
Table 2: Cholinesterase Inhibition Potency
| Compound Name | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| Compound D | 5 | 8 |
| Compound E | 12 | 10 |
| 4-Methoxy... | TBD | TBD |
Study on Anticancer Properties
A recent study published in a peer-reviewed journal evaluated the anticancer effects of a piperidine-based compound similar to our target compound. The results demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models, suggesting strong in vivo efficacy . Further molecular docking studies indicated favorable interactions with key proteins involved in cancer progression.
Cholinesterase Inhibition Study
In another study, researchers synthesized several piperidine derivatives and tested their efficacy as cholinesterase inhibitors. The results showed that certain substitutions on the piperidine ring significantly enhanced inhibitory activity against AChE and BuChE, with some compounds exhibiting selectivity towards one enzyme over the other . This highlights the potential for developing targeted therapies for Alzheimer's disease using compounds structurally related to our compound of interest.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: Chloro and fluoro groups (e.g., in Compounds 10 and 17) are common in receptor-targeting agents due to their electron-withdrawing effects, which enhance binding affinity . Thiophene vs.
Synthetic Yields :
- Yields for benzenesulfonamide derivatives vary widely (e.g., 75–81% for Compounds 2e and 10 ), depending on the reactivity of sulfonyl chlorides and steric hindrance from substituents. The target compound’s synthesis would likely follow similar protocols but may require optimization for the thiophene-containing intermediate.
Physicochemical Properties: Melting points for analogs range from 132–230°C , influenced by crystallinity and intermolecular forces. The target’s methoxy and methyl groups may lower its melting point compared to polar derivatives like Compound 6d (sulfamoyl-amino).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
